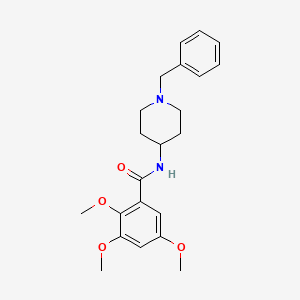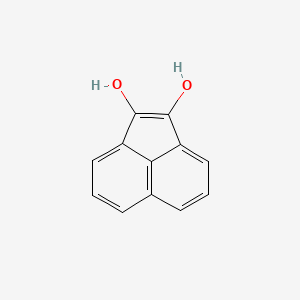
5-(Pyridazin-4-yl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Pyridazin-4-yl)pyridin-2(1H)-one is a heterocyclic compound that features a pyridazine ring fused to a pyridinone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridazin-4-yl)pyridin-2(1H)-one typically involves the reaction of pyridazine derivatives with suitable pyridinone precursors. One common method includes the use of lithium hexamethyldisilazane (LiHMDS) in tetrahydrofuran (THF) as a base to facilitate the reaction . The reaction is usually carried out at room temperature or slightly elevated temperatures, followed by purification through chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Pyridazin-4-yl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridazine or pyridinone rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives of the compound can be used in the presence of nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully or partially reduced forms of the compound.
Applications De Recherche Scientifique
5-(Pyridazin-4-yl)pyridin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 5-(Pyridazin-4-yl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridazine derivatives: Compounds with similar pyridazine structures but different substituents.
Pyridinone derivatives: Compounds with a pyridinone core but different functional groups attached.
Uniqueness
5-(Pyridazin-4-yl)pyridin-2(1H)-one is unique due to its fused heterocyclic structure, which combines the properties of both pyridazine and pyridinone rings. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound in various research applications .
Propriétés
Numéro CAS |
90024-19-4 |
|---|---|
Formule moléculaire |
C9H7N3O |
Poids moléculaire |
173.17 g/mol |
Nom IUPAC |
5-pyridazin-4-yl-1H-pyridin-2-one |
InChI |
InChI=1S/C9H7N3O/c13-9-2-1-7(5-10-9)8-3-4-11-12-6-8/h1-6H,(H,10,13) |
Clé InChI |
ILQABLBGEHLDQF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)NC=C1C2=CN=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


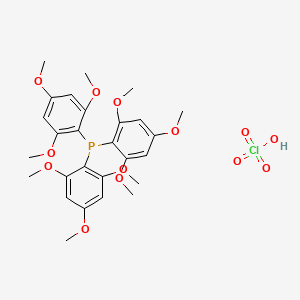

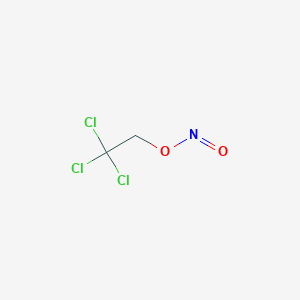
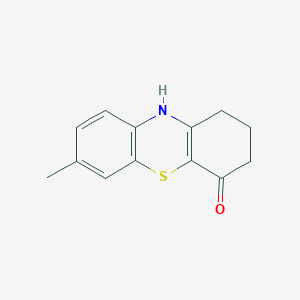
![2-{[2-(Octyloxy)ethoxy]methyl}-1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B14366104.png)
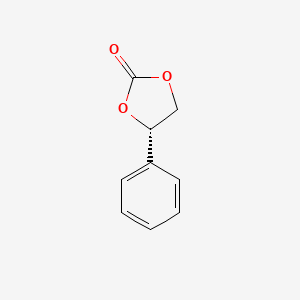
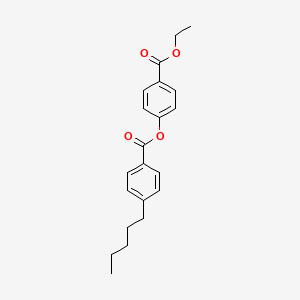


![N~1~,N~10~-Bis[(4-methylpiperazin-1-yl)methyl]decanediamide](/img/structure/B14366124.png)
![2-({[1-Methoxy-3-(tetradecyloxy)propan-2-YL]oxy}methyl)oxirane](/img/structure/B14366130.png)
